BENGHE Foundational & Exploratory

Check Availability & Pricing

Foreword: The Strategic Importance of
Halogenated Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

7-Bromo-5-chloro-1H-pyrrolo[2,3-
Compound Name: o
cJpyridine

Cat. No.: B2876172

In the landscape of modern medicinal chemistry, the pyrrolopyridine scaffold stands out as a
"privileged"” structure. As a bioisostere of endogenous purines, this heterocyclic system is a
cornerstone in the design of targeted therapeutics, from kinase inhibitors to antiviral agents.
The strategic introduction of halogen atoms onto this core dramatically enhances its utility,
transforming it into a versatile platform for molecular exploration. 7-Bromo-5-chloro-1H-
pyrrolo[2,3-c]pyridine (CAS No: 945840-69-7) exemplifies this principle. The distinct
electronic properties and reactivity of its bromine and chlorine substituents provide medicinal
chemists with orthogonal chemical handles for building molecular complexity and fine-tuning
pharmacological activity. This guide offers a deep dive into the molecular architecture,
properties, and synthetic utility of this pivotal research chemical, providing a foundational
understanding for its application in drug discovery and development.

Core Molecular Structure and Physicochemical
Profile

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is a bicyclic heteroaromatic compound. Its
structure consists of a five-membered pyrrole ring fused to a six-membered pyridine ring, a
framework known as 4-azaindole. The numbering of this system places the pyrrole nitrogen at
position 1. The pyridine ring is substituted with a chlorine atom at the C5 position, and the
pyrrole ring features a bromine atom at the C7 position.
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The presence of two different halogen atoms at distinct positions on the electron-deficient
pyridine and relatively electron-rich pyrrole rings, respectively, is central to its synthetic value.
This arrangement allows for selective, stepwise functionalization through various cross-
coupling reactions.

Table 1: Physicochemical Properties of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Property Value Source
CAS Number 945840-69-7 [1]
Molecular Formula C7H4BrCIN2 [1]
Molecular Weight 231.48 g/mol [2]
Density (Predicted) 1.9+0.1 g/cm3 [1]
Boiling Point (Predicted) 393.3 £ 37.0 °C at 760 mmHg [1]
Flash Point (Predicted) 191.7 +26.5°C [1]
pKa (Predicted) 12.08 + 0.40 [3]
LogP (Predicted) 2.27 [1]

Structural Elucidation via Spectroscopy

The definitive structure of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is confirmed through
a combination of spectroscopic techniques. While a specific published spectrum for this exact
isomer is not readily available, its features can be reliably predicted based on established
principles and data from analogous structures.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum is expected to show distinct signals for the three aromatic protons.
The N-H proton of the pyrrole ring will appear as a broad singlet at a downfield chemical
shift (>10 ppm). The protons on the bicyclic core will exhibit characteristic shifts and
coupling patterns reflecting their electronic environment.
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o 13C NMR: The spectrum will display seven signals corresponding to the seven carbon
atoms in the molecule. The carbons bonded to the electronegative nitrogen, chlorine, and
bromine atoms will be shifted downfield. For the related compound 5-Bromo-1H-
pyrrolo[2,3-b]pyridine, carbon signals have been reported in the range of 100-148 ppm.[4]

e Mass Spectrometry (MS): The mass spectrum provides unequivocal proof of the molecular
weight and elemental composition. The key feature would be the complex isotopic pattern of
the molecular ion peak [M]* due to the natural abundance of bromine isotopes (’°Br =
50.7%, 81Br = 49.3%) and chlorine isotopes (3°Cl = 75.8%, 3’Cl = 24.2%). This results in a
characteristic cluster of peaks for the parent ion around m/z 230, 232, and 234.

Synthesis and Chemical Reactivity

The synthesis of halogenated pyrrolopyridines is a multi-step process that requires precise
control over reaction conditions to achieve the desired regioselectivity.[5] A generalized
synthetic approach involves the initial construction of the core pyrrolopyridine ring system,
followed by selective halogenation.

Conceptual Synthetic Workflow

The diagram below illustrates a plausible, high-level workflow for synthesizing the target
molecule, starting from a substituted pyridine precursor. This pathway relies on established
transformations in heterocyclic chemistry.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.researchgate.net/publication/235897034_5-Bromo-1H-pyrrolo-23-bpyridine
https://www.nbinno.com/article/pharmaceutical-intermediates/chemistry-of-7-chloro-1h-pyrrolo-2-3-c-pyridine-synthesis-applications-jf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2876172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

C‘Substituted Pyridine Precursoa

HNO3/H2S04

Fe/HCI or H2/Pd

(Reduction of Nitro Grou@

e.g., Reissert Synthesis

(Cyclization to form Pyrrole RingD

NCS or POCIz

(ChlorinatiorD

NBS

(Bromination)

Final Product

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine

Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis of the target compound.
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Reactivity and Application in Cross-Coupling

The primary value of 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine in drug discovery lies in its
capacity to serve as a scaffold for diversification via metal-catalyzed cross-coupling reactions.
The C-Br and C-Cl bonds are excellent leaving groups for reactions such as Suzuki-Miyaura
(C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C alkyne
bond formation) couplings.

The differential reactivity of the C-Br versus the C-Cl bond can often be exploited for selective,
sequential reactions under carefully chosen catalytic conditions, allowing for the ordered
introduction of different substituents. This is a powerful strategy for building libraries of complex
molecules for structure-activity relationship (SAR) studies.[6]

Suzuki-Miyaura Cross-Coupling
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Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example of how the title compound can be functionalized. The
choice of catalyst, base, and solvent is critical and must be optimized for specific substrates.

Obijective: To synthesize a C7-arylated derivative of 5-chloro-1H-pyrrolo[2,3-c]pyridine.

Methodology:
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 Inert Atmosphere: To a flame-dried reaction vessel, add 7-Bromo-5-chloro-1H-pyrrolo[2,3-
c]pyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a palladium catalyst such as
Pd(PPhs)4 (0.05 eq.).

» Reagent Addition: Add a suitable base, typically an aqueous solution of potassium carbonate
(K2COs3, 2.0 eq.).

e Solvent: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

e Reaction: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at an elevated
temperature (e.g., 80-100 °C) for a specified time (typically 2-12 hours), monitoring progress
by TLC or LC-MS.

o Work-up: After cooling to room temperature, partition the mixture between ethyl acetate and
water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purification: Purify the crude residue by column chromatography on silica gel to yield the
desired product.

This protocol is adapted from general procedures for Suzuki-Miyaura reactions on similar
heterocyclic systems.[6]

Relevance in Drug Discovery

The pyrrolopyridine scaffold is a key component in numerous biologically active molecules. Its
structural similarity to purines allows it to function as a competitive inhibitor for enzymes that
bind ATP, such as protein kinases. Abnormal kinase activity is a hallmark of many cancers,
making kinase inhibitors a major class of oncology drugs.[7]

Derivatives of pyrrolopyridines have been investigated as:

o Kinase Inhibitors: Targeting kinases like Fibroblast Growth Factor Receptor (FGFR),
Leucine-Rich Repeat Kinase 2 (LRRK2), and Colony-Stimulating Factor 1 Receptor
(CSF1R).[6][7][8]
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 Antiviral and Antimicrobial Agents: The pyridine and pyrrole moieties are found in various
compounds with antimicrobial properties.[9]

o Central Nervous System (CNS) Agents: The scaffold's ability to interact with various
receptors and enzymes makes it a target for developing treatments for neurological
disorders.

The title compound, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine, serves as an invaluable
starting material for synthesizing novel derivatives within these therapeutic areas.

Safety and Handling

As a laboratory chemical, 7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine should be handled
with appropriate safety precautions. While specific toxicity data is limited, related halogenated
aromatic compounds can be harmful.

o Hazard Classification: Some suppliers classify similar compounds as acutely toxic if
swallowed (Acute Tox. 3 Oral).[10]

» Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal
protective equipment (PPE), including gloves, safety glasses, and a lab coat.

o Storage: Store in a cool, dry place away from incompatible materials.[3]

Conclusion

7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine is more than just a chemical compound; itis a
strategic tool for innovation in medicinal chemistry. Its well-defined molecular structure,
characterized by a fused pyrrolopyridine core and two distinct halogen substituents, provides a
robust and versatile platform for synthetic elaboration. The ability to perform selective cross-
coupling reactions at the C7-bromo and C5-chloro positions allows researchers to
systematically explore chemical space and develop potent and selective modulators of
biological targets. A thorough understanding of its properties, reactivity, and handling is
essential for any scientist or drug development professional seeking to leverage the power of
this important heterocyclic building block.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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